3-Bromo-4,5-difluorobenzaldehyde
Overview
Description
3-Bromo-4,5-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrF2O . It is used as a pharmaceutical intermediate .
Synthesis Analysis
A method for preparing 3,4-difluorobenzaldehyde, which could be a precursor to this compound, involves carrying out a Grignard exchange reaction on 3,4-difluoro bromobenzene, tetrahydrofuran, and a Grignard reagent to obtain first reaction products .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromo and difluoro substituents and an aldehyde group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221 . The boiling point is 237.9±35.0°C at 760 mmHg .Scientific Research Applications
Analytical Methods
3-Bromo-4,5-difluorobenzaldehyde has been studied in analytical chemistry for its separation and determination using gas chromatography. This method is noted for its simplicity, accuracy, and precision, making it a valuable tool in analytical applications (Shi Jie, 2000).
Antioxidant Properties
Research has identified the significant antioxidant activity of 3-Bromo-4,5-dihydroxybenzaldehyde. Its capacity to scavenge free radicals exceeds that of some standard antioxidants, suggesting potential applications in medicine or food industry (Wang Zonghua, 2012).
Synthesis and Chemical Reactivity
This compound has been utilized in the Friedländer synthesis to create novel chelating ligands. These ligands have potential applications in various fields, including material science and medicine (Yi Hu, Gang Zhang, R. Thummel, 2003).
Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects in both in vivo and in vitro settings. It has shown potential in treating conditions involving allergic inflammation, such as atopic dermatitis (Na-Jin Kang et al., 2015).
Oxidative Damage Protection
3-Bromo-4,5-dihydroxybenzaldehyde has been shown to protect skin cells against oxidative damage. This is mediated through the activation of certain signaling pathways, suggesting its potential in skincare and medical applications (Yea Seong Ryu et al., 2019).
Environmental Applications
Research has explored the use of this compound in environmental science, specifically in the preconcentration and detection of copper in water samples. This indicates its utility in environmental monitoring and pollution control (S. Fathi, M. Yaftian, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds are known to react at the benzylic position . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring, which in this case is a benzene ring .
Mode of Action
3-Bromo-4,5-difluorobenzaldehyde likely interacts with its targets through a free radical reaction . This involves the loss of a hydrogen atom at the benzylic position, which can be resonance stabilized . This reaction is facilitated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide .
Biochemical Pathways
One study suggests that similar compounds may activate nrf2 signaling cascades in keratinocytes .
Pharmacokinetics
The compound has a boiling point of 2379±350 °C at 760 mmHg, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be influenced by the presence of other substances that can act as free radicals . Additionally, its stability may be affected by temperature, as suggested by its boiling point .
Biochemical Analysis
Biochemical Properties
3-Bromo-4,5-difluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is crucial as glutathione is a major antioxidant that protects cells from oxidative stress. Additionally, this compound has been shown to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), both of which are key signaling molecules involved in cellular inflammation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In human keratinocytes, it enhances the levels of reduced glutathione via the Nrf2-mediated pathway, providing protection against oxidative stress . This compound also influences cell signaling pathways, such as the NF-κB and STAT1 pathways, leading to reduced inflammatory responses . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the production of reduced glutathione . This compound also inhibits the phosphorylation of NF-κB and STAT1, thereby reducing the expression of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and antioxidant agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under inert gas conditions at low temperatures . Long-term studies have shown that it can maintain its activity in vitro, providing sustained protection against oxidative stress and inflammation . Its stability and efficacy in vivo may vary depending on the experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance antioxidant defenses and reduce inflammation without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione synthetase, leading to increased production of reduced glutathione . This interaction enhances the cell’s ability to cope with oxidative stress. Additionally, the compound may influence other metabolic pathways related to inflammation and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation within different cellular compartments, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and pathways, thereby modulating its effects on cellular processes.
Properties
IUPAC Name |
3-bromo-4,5-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSVSYGPVVEMIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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